AT1 Receptor Antagonist Potency of 3-Nitrobenzyl Benzoate vs. 4-Nitrobenzyl Benzoate
3-Nitrobenzyl benzoate demonstrates a two-fold higher antagonist potency at the mouse AT1a angiotensin II receptor compared to its 4-nitrobenzyl regioisomer. This direct head-to-head comparison, derived from the same assay system, confirms that the meta-substitution pattern is superior for this specific biological target [1][2].
| Evidence Dimension | IC50 for antagonist activity at HA-tagged mouse AT1a angiotensin II receptor |
|---|---|
| Target Compound Data | 5.28E+5 nM (528 µM) |
| Comparator Or Baseline | 4-Nitrobenzyl benzoate: IC50 = 1.08E+6 nM (1080 µM) |
| Quantified Difference | 3-Nitrobenzyl benzoate is approximately 2.05-fold more potent (lower IC50) |
| Conditions | HA-tagged mouse AT1a angiotensin II receptor expressed in HEK293T cells; assessed as decrease in angiotensin II-induced intracellular calcium |
Why This Matters
For drug discovery or lead optimization campaigns targeting the AT1 receptor, selection of the meta-substituted analog provides a statistically significant and quantifiable improvement in target engagement over the para-substituted alternative.
- [1] BindingDB. BDBM50479146: 3-Nitrobenzyl Benzoate (CHEMBL450030). Affinity Data: IC50 = 5.28E+5 nM. View Source
- [2] BindingDB. BDBM50479181: 4-Nitrobenzyl Benzoate (CHEMBL356869). Affinity Data: IC50 = 1.08E+6 nM. View Source
